molecular formula C6H10O B151901 Cyclopentanecarbaldehyde CAS No. 872-53-7

Cyclopentanecarbaldehyde

Cat. No.: B151901
CAS No.: 872-53-7
M. Wt: 98.14 g/mol
InChI Key: VELDYOPRLMJFIK-UHFFFAOYSA-N
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Description

Cyclopentanecarbaldehyde is an organic compound with the molecular formula C₆H₁₀O. It is a colorless liquid with a pungent odor and is used in various chemical syntheses. The compound is also known by other names such as cyclopentanealdehyde and cyclopentylformaldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanecarbaldehyde can be synthesized through several methods:

Industrial Production Methods: The industrial production of cyclopentanecarboxaldehyde typically involves the copper-catalyzed oxidation method due to its higher yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Cyclopentanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products:

    Oxidation: Cyclopentanecarboxylic acid.

    Reduction: Cyclopentylmethanol.

    Substitution: Secondary alcohols.

Mechanism of Action

The mechanism of action of cyclopentanecarboxaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

    Cyclopentanone: Another cyclic compound with a ketone functional group.

    Cyclopentanol: A cyclic alcohol with similar reactivity.

    Cyclopentylamine: A cyclic amine with different functional properties.

Uniqueness: Cyclopentanecarbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

cyclopentanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELDYOPRLMJFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236176
Record name Cyclopentanecarbaldehyde
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

872-53-7
Record name Cyclopentanecarboxaldehyde
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Record name Cyclopentanecarbaldehyde
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Record name Cyclopentanecarboxaldehyde
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Record name Cyclopentanecarbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain Cyclopentanecarboxaldehyde?

A1: Cyclopentanecarboxaldehyde can be synthesized through various methods. One approach involves the gas-phase dehydration of tetrahydropyran-2-methanol over catalysts like η-alumina, yielding Cyclopentanecarboxaldehyde as the main product []. Another method utilizes a dyotropic rearrangement of trans 3-substituted-4-cyclopentyl β-lactones in the presence of magnesium bromide, leading to the formation of trans-fused butyrolactones, which can be further modified to obtain the desired aldehyde [].

Q2: Are there any catalytic applications of Cyclopentanecarboxaldehyde?

A2: While Cyclopentanecarboxaldehyde itself might not be a widely used catalyst, it figures prominently as a product in reactions involving catalysts. For instance, the hydroformylation of cyclopentene, catalyzed by a bimetallic system of rhodium and manganese carbonyls, produces Cyclopentanecarboxaldehyde with significantly enhanced efficiency compared to single-metal catalysts []. This highlights its relevance in understanding catalytic mechanisms and developing more efficient processes.

Q3: What insights do spectroscopic studies offer about Cyclopentanecarboxaldehyde?

A3: Spectroscopic techniques are invaluable for characterizing Cyclopentanecarboxaldehyde. Studies utilizing collisional activation data have confirmed that the [M+H-H2O]+ ions derived from both cis- and trans-1,2-cyclohexanediol exhibit a structure consistent with protonated Cyclopentanecarboxaldehyde []. This finding underscores the utility of mass spectrometry in elucidating structural rearrangements and identifying reaction products.

Q4: Has Cyclopentanecarboxaldehyde been identified in the decomposition of any polymers?

A4: Yes, Cyclopentanecarboxaldehyde has been identified as a decomposition product of poly(cyclohexene carbonate) (PCHC). Thermal degradation studies using techniques like Py-GC/MS and TG-IR revealed Cyclopentanecarboxaldehyde alongside other compounds like carbon dioxide and cyclohexanone []. This information is crucial for understanding the thermal behavior of PCHC, particularly in applications where it serves as a sacrificial material in microelectronics.

Q5: Are there any known undergraduate chemistry experiments that utilize Cyclopentanecarboxaldehyde?

A5: Yes, the synthesis of Cyclopentanecarboxaldehyde serves as a valuable educational tool in undergraduate organic chemistry laboratories []. The experiment helps students grasp the behavior of alicyclic compounds and reinforces their understanding of various organic chemistry principles.

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